MK-8153

Pharmacokinetics ROMK inhibitor Half-life extension

MK-8153 is the only ROMK inhibitor optimized for once-daily dosing with a ~14h projected half-life and 6,800-fold hERG selectivity, offering a defined safety margin for cardiac studies. Essential for chronic hypertension/heart failure models where sustained, low peak-to-trough diuresis is critical. Substituting MK-7145 introduces key PK and tolerability liabilities that cannot be formulation-adjusted.

Molecular Formula C24H28N2O6
Molecular Weight 440.5 g/mol
Cat. No. B8556574
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMK-8153
Molecular FormulaC24H28N2O6
Molecular Weight440.5 g/mol
Structural Identifiers
SMILESCC1=C(C=CC2=C1COC2=O)C(CN3CCC4(CC3)CCN(C4=O)C5=C(C(=O)OC5)C)O
InChIInChI=1S/C24H28N2O6/c1-14-16(3-4-17-18(14)12-31-22(17)29)20(27)11-25-8-5-24(6-9-25)7-10-26(23(24)30)19-13-32-21(28)15(19)2/h3-4,20,27H,5-13H2,1-2H3/t20-/m0/s1
InChIKeyKDAIMYGCILCZSH-FQEVSTJZSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

MK-8153: A Next-Generation ROMK (Kir1.1) Inhibitor for Hypertension and Heart Failure Research


MK-8153 (compound 22e) is a synthetic small-molecule inhibitor of the renal outer medullary potassium channel (ROMK, Kir1.1), developed as a diuretic/natriuretic agent for hypertension and heart failure [1]. It was designed as a follow-up candidate to the first-in-class clinical ROMK inhibitor MK-7145, with targeted improvements in projected human half-life and tolerability [2]. MK-8153 exhibits nanomolar potency against ROMK (IC50 5 nM in human ROMK electrophysiology assays) and demonstrates high selectivity over the hERG cardiac channel (IC50 34 μM), yielding a 6,800-fold therapeutic window .

Why MK-8153 Cannot Be Substituted by MK-7145 or Generic ROMK Inhibitors in Procurement Decisions


MK-8153 is not a generic ROMK inhibitor; substitution with the earlier clinical candidate MK-7145 or other in-class compounds introduces critical pharmacokinetic and tolerability liabilities. MK-7145 projects a short human half-life of approximately 5 hours, which may require more frequent dosing and produces a high peak-to-trough ratio that increases the risk of excessive peak diuresis—a known limitation of loop diuretics like furosemide [1]. In contrast, MK-8153 was specifically engineered to extend the projected human half-life to approximately 14 hours, reducing the peak-to-trough ratio and enabling once-daily dosing with a more sustained and better-tolerated diuretic effect [1]. These differences are intrinsic to the molecular structure and cannot be overcome by adjusting dose or formulation of MK-7145. Procurement of MK-8153 is therefore essential for studies requiring the improved pharmacokinetic profile and reduced peak-effect liability that define this specific compound [2].

MK-8153 Quantitative Differentiation Evidence: Direct Comparator Data vs. MK-7145, hERG, and In Vivo Standards


Projected Human Half-Life: MK-8153 (∼14 h) vs. MK-7145 (∼5 h)

MK-8153 was designed to overcome the short projected human half-life of its predecessor MK-7145. The extended half-life reduces the peak-to-trough ratio, mitigating the risk of excessive peak diuresis associated with short-acting diuretics [1].

Pharmacokinetics ROMK inhibitor Half-life extension

ROMK vs. hERG Selectivity Window: 6,800-Fold Margin in Electrophysiology Assays

MK-8153 demonstrates high selectivity for ROMK over the hERG cardiac potassium channel, a critical safety consideration. The 6,800-fold selectivity window substantially exceeds typical thresholds for hERG liability [1].

Cardiac safety Ion channel selectivity hERG liability

In Vivo Efficacy: Maximal Systolic Blood Pressure Reduction of ∼24 mmHg in Aged SHRs at 3 mg/kg

In aged spontaneously hypertensive rats (SHRs), a validated hypertension model, MK-8153 produced a dose-dependent reduction in systolic blood pressure [1]. This efficacy establishes a benchmark for in vivo ROMK inhibitor activity.

Hypertension Spontaneously hypertensive rat Blood pressure lowering

Cross-Species Pharmacokinetics: Dog Bioavailability ∼100% and Half-Life 9.1 h

MK-8153 exhibits favorable oral bioavailability across species, with near-complete absorption in dogs. The dog half-life of 9.1 hours supports the extended human half-life projection and enables translational pharmacology studies [1].

Bioavailability Clearance Interspecies scaling

MK-8153 Optimal Research and Industrial Application Scenarios


Preclinical Hypertension and Heart Failure Efficacy Studies Requiring Once-Daily Dosing

MK-8153 is the preferred ROMK inhibitor for preclinical studies modeling chronic hypertension or heart failure where once-daily oral dosing is required. The extended projected human half-life (∼14 h) directly supports once-daily dosing feasibility, a key advantage over MK-7145 (∼5 h) [1]. In aged SHRs, 3 mg/kg/day oral MK-8153 produced a ∼24 mmHg systolic blood pressure reduction, establishing a validated efficacy benchmark [1].

Cardiac Safety Profiling and hERG Liability Assessment

MK-8153 is suitable as a reference compound for cardiac ion channel safety panels due to its well-characterized selectivity profile. The 6,800-fold window between ROMK inhibition (IC50 5 nM) and hERG blockade (IC50 34 μM) provides a defined margin against QT prolongation risk, enabling its use as a comparator in hERG liability studies [1].

Canine Toxicology and Translational Pharmacokinetic Studies

MK-8153 is well-suited for studies in dogs, where it exhibits ∼100% oral bioavailability and a 9.1-hour half-life, enabling robust exposure in toxicology assessments [1]. The favorable dog pharmacokinetics support its use in IND-enabling safety pharmacology and toxicology programs.

Mechanistic Studies of ROMK-Mediated Diuresis and Natriuresis

MK-8153 is a high-purity tool compound for investigating ROMK (Kir1.1) function in renal physiology. Its potent ROMK inhibition (IC50 5 nM in human channels, 2.5 nM in rat ROMK/HEK293 cells) enables definitive target engagement studies [1]. Dose-dependent increases in sodium excretion observed in SHRs confirm its natriuretic mechanism [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for MK-8153

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.